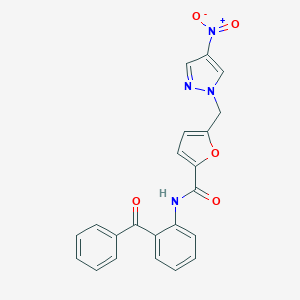
4-iodo-N-(2-pyridinylmethyl)-1H-pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-iodo-N-(2-pyridinylmethyl)-1H-pyrazole-3-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicine, agriculture, and material science. This molecule has shown promising results in several studies, and researchers are continuously exploring its properties to uncover its full potential.
Wirkmechanismus
The mechanism of action of 4-iodo-N-(2-pyridinylmethyl)-1H-pyrazole-3-carboxamide involves the inhibition of the cyclooxygenase (COX) enzyme, which is responsible for the production of prostaglandins. Prostaglandins are known to play a crucial role in the inflammatory response, and their inhibition results in a reduction of inflammation and pain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-iodo-N-(2-pyridinylmethyl)-1H-pyrazole-3-carboxamide are primarily related to its anti-inflammatory and analgesic properties. This molecule has been shown to reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing the inflammatory response. Additionally, it has been shown to reduce pain perception by modulating the activity of nociceptive neurons.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of using 4-iodo-N-(2-pyridinylmethyl)-1H-pyrazole-3-carboxamide in lab experiments is its potent anti-inflammatory and analgesic properties. This makes it an excellent candidate for studying the mechanisms of inflammation and pain. However, one of the limitations of using this molecule is its potential toxicity, which requires careful handling and monitoring.
Zukünftige Richtungen
The potential applications of 4-iodo-N-(2-pyridinylmethyl)-1H-pyrazole-3-carboxamide in scientific research are vast. Some of the future directions that researchers could explore include:
1. Investigating the potential of this molecule as an anti-cancer agent due to its anti-inflammatory properties.
2. Studying the effects of this molecule on the immune system and its potential applications in immunotherapy.
3. Exploring the use of this molecule in the development of novel pain medications with fewer side effects.
4. Investigating the potential of this molecule in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Conclusion:
In conclusion, 4-iodo-N-(2-pyridinylmethyl)-1H-pyrazole-3-carboxamide is a promising molecule with potential applications in various fields of scientific research. Its potent anti-inflammatory and analgesic properties make it an excellent candidate for the treatment of several diseases. Researchers are continuously exploring its properties to uncover its full potential, and future studies could lead to the development of novel therapies and medications.
Synthesemethoden
The synthesis of 4-iodo-N-(2-pyridinylmethyl)-1H-pyrazole-3-carboxamide is a complex process that involves several steps. The most common method of synthesis involves the reaction of 4-iodopyrazole with 2-pyridinemethanamine in the presence of a suitable solvent and a base. The resulting intermediate is then reacted with 1,3-dimethyl-2-imidazolidinone to obtain the final product.
Wissenschaftliche Forschungsanwendungen
The potential applications of 4-iodo-N-(2-pyridinylmethyl)-1H-pyrazole-3-carboxamide in scientific research are vast. This molecule has been shown to exhibit potent anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory diseases such as arthritis, asthma, and cancer.
Eigenschaften
Produktname |
4-iodo-N-(2-pyridinylmethyl)-1H-pyrazole-3-carboxamide |
|---|---|
Molekularformel |
C10H9IN4O |
Molekulargewicht |
328.11 g/mol |
IUPAC-Name |
4-iodo-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C10H9IN4O/c11-8-6-14-15-9(8)10(16)13-5-7-3-1-2-4-12-7/h1-4,6H,5H2,(H,13,16)(H,14,15) |
InChI-Schlüssel |
NQSARUMUDOHMJT-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)CNC(=O)C2=C(C=NN2)I |
Kanonische SMILES |
C1=CC=NC(=C1)CNC(=O)C2=C(C=NN2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![dimethyl 2-[({4-nitro-1H-pyrazol-1-yl}acetyl)amino]terephthalate](/img/structure/B213782.png)

![4-bromo-N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B213786.png)

![3-(2-fluorophenyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acrylamide](/img/structure/B213788.png)
![N-{4-[(cyclopropylcarbonyl)amino]butyl}cyclopropanecarboxamide](/img/structure/B213789.png)


![2-[(1-benzyl-1H-pyrazol-4-yl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B213794.png)
![1-[3-({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}methyl)benzoyl]-3-methylpiperidine](/img/structure/B213795.png)

![3-[(4-bromophenoxy)methyl]-N-(5-methyl-3-isoxazolyl)benzamide](/img/structure/B213799.png)
